Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with cyclopropylmethyl isocyanide in the presence of a base to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-5-carboxylate
- Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-6-carboxylate
Uniqueness
Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is unique due to its specific substitution pattern on the triazolopyrimidine core, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine core with a cyclopropylmethyl substituent and an ethoxy group. The molecular formula is C12H14N5O2 with a molecular weight of approximately 246.27 g/mol. The unique structure contributes to its lipophilicity and reactivity, which are crucial for its biological interactions.
Property | Details |
---|---|
Molecular Formula | C12H14N5O2 |
Molecular Weight | 246.27 g/mol |
Structure | Triazolopyrimidine with cyclopropylmethyl group |
Solubility | Moderate (dependent on pH) |
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.
- Anticancer Activity : Preliminary studies suggest that it can inhibit cancer cell growth by inducing apoptosis and modulating cell cycle progression.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.
Anticancer Properties
A study examined the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity.
Case Studies
-
Case Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects on specific kinases associated with cancer.
- Methodology : Kinase assays were performed using recombinant proteins.
- Findings : The compound demonstrated selective inhibition of c-MET kinase with an IC50 value of 15 nM, suggesting its potential as a targeted therapy for certain cancers.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential in animal models.
- Methodology : Mice were treated with the compound prior to inducing inflammation.
- Findings : Significant reduction in paw swelling was observed compared to controls, supporting its use in inflammatory conditions.
Properties
Molecular Formula |
C11H13N5O2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylmethyl)triazolo[4,5-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11(17)9-8-10(13-6-12-9)16(15-14-8)5-7-3-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
AIQSOQFQZZRTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=N1)N(N=N2)CC3CC3 |
Origin of Product |
United States |
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